Lipophilicity Divergence Between 2- and 3-Positional Isomers of (Hydrazinylmethyl)quinoline
The computed LogP value for 2-(hydrazinylmethyl)quinoline is 2.29, compared to 1.20 for the 3-positional isomer 3-(hydrazinylmethyl)quinoline (CAS 887593-60-4) . This LogP difference of ~1.1 log units translates to approximately a 12-fold difference in calculated octanol-water partition coefficient, indicating substantially higher lipophilicity for the 2-isomer . The 8-isomer (CAS 64821-23-4) has a reported XLogP3 of 1.7, placing it intermediate between the 2- and 3-isomers [1]. These differences arise despite all isomers sharing identical molecular formula (C₁₀H₁₁N₃), molecular weight (173.21 g/mol), hydrogen bond donor count (2), hydrogen bond acceptor count (3), and TPSA (~50.9 Ų), demonstrating that the position of the hydrazinylmethyl substituent on the quinoline ring exerts a measurable influence on lipophilicity beyond what bulk constitutional descriptors capture [1].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.29 (chemsrc); TPSA = 50.9 Ų |
| Comparator Or Baseline | 3-(Hydrazinylmethyl)quinoline: LogP = 1.20 (chemscene); 8-(Hydrazinylmethyl)quinoline: XLogP3 = 1.7 (kuujia) |
| Quantified Difference | ΔLogP ≈ 1.1 vs. 3-isomer (~12-fold octanol-water partition difference); ΔLogP ≈ 0.6 vs. 8-isomer (~4-fold difference) |
| Conditions | Computed LogP values from different algorithmic sources (chemsrc, chemscene, kuujia); cross-source comparison should be interpreted with caution |
Why This Matters
A 12-fold difference in calculated lipophilicity between the 2- and 3-isomers directly impacts membrane permeability predictions and ADME profiles in drug discovery programs, making isomer selection a critical decision that cannot be resolved by assuming functional equivalence.
- [1] Kuujia. Quinoline,8-(hydrazinylmethyl)- (CAS 64821-23-4) – Computed Properties: XLogP3 1.7. Retrieved from www.kuujia.com. View Source
